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molecular formula C21H23ClN4O4 B8366745 (4-(2-Chlorophenyl)piperazin-1-yl)(2-morpholino-5-nitrophenyl)methanone

(4-(2-Chlorophenyl)piperazin-1-yl)(2-morpholino-5-nitrophenyl)methanone

Cat. No. B8366745
M. Wt: 430.9 g/mol
InChI Key: RJISPLJMWXHRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427612B2

Procedure details

A mixture of 18.9 mg (0.07 mmol) 2-Morpholin-4-yl-5-nitro-benzoyl chloride, 16.5 mg (0.084 mmol) 1-(2-Chloro-phenyl)-piperazine and 34 ul (0.245 mmol) NEt3 in 2 ml DCM was stirred at room temperature for 16 h. After evaporation of the volatiles the residue was taken up in 2 ml CH3CN/MeOH/HCOOH 2/2/1 and subjected to preparative HPLC purification on reversed phase eluting with an acetonitrile/water gradient to yield after evaporation of the product fractions 23.2 mg (77%) of the title compound. MS (m/e): 431.2 (MH+, 100%)
Quantity
18.9 mg
Type
reactant
Reaction Step One
Quantity
16.5 mg
Type
reactant
Reaction Step One
Name
Quantity
34 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:8]=2[C:9](Cl)=[O:10])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1.CCN(CC)CC>C(Cl)Cl>[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[N:26]1[CH2:31][CH2:30][N:29]([C:9]([C:8]2[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:7]=2[N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[O:10])[CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
18.9 mg
Type
reactant
Smiles
N1(CCOCC1)C1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
16.5 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
34 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the volatiles the residue
CUSTOM
Type
CUSTOM
Details
subjected to preparative HPLC purification on reversed phase
WASH
Type
WASH
Details
eluting with an acetonitrile/water gradient
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product fractions 23.2 mg (77%) of the title compound

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(C=CC=C1)N1CCN(CC1)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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